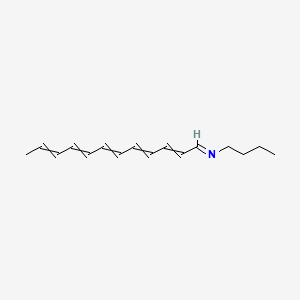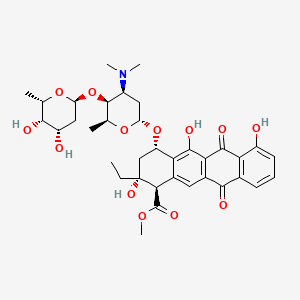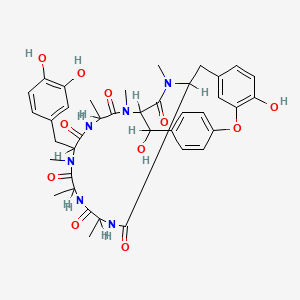
2,2,3-Trimethyloxiran
Übersicht
Beschreibung
2,3-Epoxy-2-methylbutane, also known as 2-methylbutylene-2-oxide, is an organic compound with the molecular formula C5H10O. It is a clear, colorless liquid with a stringent, ether-like odor. This compound is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring structure .
Wissenschaftliche Forschungsanwendungen
2,3-Epoxy-2-methylbutane has several applications in scientific research:
Wirkmechanismus
Target of Action
2,2,3-Trimethyloxirane, also known as 2,3-Epoxy-2-methylbutane or Oxirane, trimethyl-, is primarily involved in reactions with organic compounds, particularly alcohols . It is used as a reagent to selectively reduce secondary and tertiary alcohols .
Mode of Action
The interaction of 2,2,3-Trimethyloxirane with its targets involves the opening of the oxirane ring, a three-membered cyclic ether . This process can be catalyzed by both acids and bases . In the presence of a base, the nucleophile attacks the less substituted carbon atom of the oxirane ring, while in an acid-catalyzed reaction, the nucleophile attacks the more substituted carbon atom .
Biochemical Pathways
The primary biochemical pathway affected by 2,2,3-Trimethyloxirane is the reduction of the oxirane ring to form alcohols . This process involves the cleavage of the C–C bond in the oxirane ring, followed by intramolecular hydrogen atom transfer .
Result of Action
The primary result of the action of 2,2,3-Trimethyloxirane is the formation of secondary and tertiary alcohols . This occurs through the selective reduction of the oxirane ring, leading to the formation of these alcohols .
Action Environment
The action of 2,2,3-Trimethyloxirane is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the presence of a base or acid catalyst can direct the site of nucleophilic attack on the oxirane ring . Additionally, the compound’s physical form is a liquid, and it has a flash point of -20 degrees Celsius , indicating that it is highly flammable and its handling and storage require appropriate safety measures .
Vorbereitungsmethoden
2,3-Epoxy-2-methylbutane can be synthesized through various methods:
Chlorohydrin Route: This method involves the reaction of 2-methyl-2-butene with chlorine and water to form a chlorohydrin intermediate, which is then treated with a base to produce the epoxide.
Percarboxylic Acid Route: In this method, 2-methyl-2-butene reacts with a percarboxylic acid, such as peracetic acid, to form the epoxide.
Hydrogen Peroxide Route: This method involves the reaction of 2-methyl-2-butene with hydrogen peroxide in the presence of a catalyst to produce the epoxide.
Analyse Chemischer Reaktionen
2,3-Epoxy-2-methylbutane undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles such as water, alcohols, or amines to form corresponding diols, ethers, or amino alcohols.
Vergleich Mit ähnlichen Verbindungen
2,3-Epoxy-2-methylbutane can be compared with other similar compounds such as:
2,3-Epoxybutane: This compound has a similar epoxide structure but with a different substitution pattern on the carbon atoms.
2-Methyl-2-butene oxide: Another name for 2,3-Epoxy-2-methylbutane, highlighting its structural similarity.
Trimethyloxirane: A similar epoxide compound with different substituents on the carbon atoms.
The uniqueness of 2,3-Epoxy-2-methylbutane lies in its specific substitution pattern and its applications as a stabilizer for chlorinated hydrocarbons and its reactivity in various chemical transformations.
Eigenschaften
IUPAC Name |
2,2,3-trimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYBLZYMNWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863488 | |
| Record name | 2,2,3-Trimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5076-19-7 | |
| Record name | Trimethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Isoamylene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary thermal decomposition pathways of 2,3-Epoxy-2-methylbutane in the gas phase?
A: [] When heated in the gas phase, 2,3-Epoxy-2-methylbutane primarily undergoes isomerization reactions. The major products formed are 2,2-dimethylpropanal, 3-methylbutan-2-one, ethyl isopropenyl ether, 2-methylbut-3-en-2-ol, and 3-methylbut-3-en-2-ol. These isomerization reactions are first-order, homogeneous, and don't involve radical mechanisms.
Q2: How does the reactivity of 2,3-Epoxy-2-methylbutane with bases compare to other epoxides?
A: [, ] 2,3-Epoxy-2-methylbutane, a trialkyl-substituted epoxide, exhibits distinct reactivity with bases. While some epoxides yield allylic hydroperoxides upon base treatment, this compound primarily undergoes cleavage reactions. These reactions lead to the formation of acetone, acetaldehyde, and a small amount of 2,3-epoxy-2-methylbutane. This behavior highlights the influence of substituents on the reactivity of epoxides. ,
Q3: What is the significance of the reaction between 2,3-Epoxy-2-methylbutane and 2-chloroethylphosphonic acid?
A: [, ] This reaction provides insights into how alkylphosphonic acids, like the plant growth regulator ethephon (2-chloroethylphosphonic acid), interact with trialkyl-substituted epoxides. Studies indicate a three-step mechanism: initial nucleophilic attack on the more substituted epoxide carbon by the phosphonic acid anion, followed by dioxaphospholane formation, and finally, hydrolysis to yield a regioisomeric adduct. Understanding this reaction can guide the development of new materials with controlled release of ethephon for applications in agriculture. ,
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


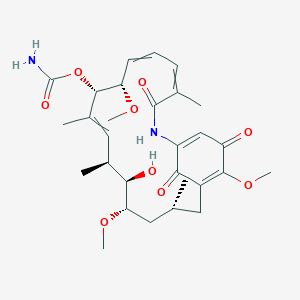
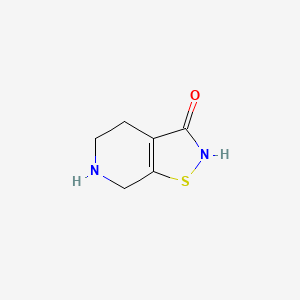
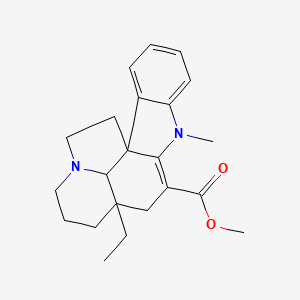
![N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B1217102.png)
